![molecular formula C21H20N8O4S B2419089 1-{3-bencil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il}-4-(4-nitrobencenosulfonil)piperazina CAS No. 942013-16-3](/img/structure/B2419089.png)
1-{3-bencil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il}-4-(4-nitrobencenosulfonil)piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that features a triazolopyrimidine core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the nitrophenylsulfonyl and piperazinyl moieties, contributes to its diverse chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
Target of Action
It is used as a reactant in the synthesis, biochemical and molecular modeling studies of 2,9-disubstituted-n6-(arylcarbamoyl)-8-azaadenines . These are known to be selective A3 adenosine receptor antagonists . The A3 adenosine receptor plays a significant role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.
Mode of Action
Given its use in the synthesis of a3 adenosine receptor antagonists , it can be inferred that it might interact with these receptors, leading to changes in cellular signaling pathways.
Biochemical Pathways
A3 adenosine receptor antagonists are known to modulate several signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase c, and modulation of mitogen-activated protein kinases . These pathways play crucial roles in cellular proliferation, differentiation, and apoptosis.
Result of Action
Given its use in the synthesis of a3 adenosine receptor antagonists , it can be inferred that it might have potential effects on cellular signaling, proliferation, differentiation, and apoptosis.
Análisis Bioquímico
Biochemical Properties
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis and biochemical studies of selective A3 adenosine receptor antagonists . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of similar compounds have shown significant cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 . These effects are often mediated through the modulation of key signaling pathways and the induction of apoptosis.
Molecular Mechanism
At the molecular level, 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, similar compounds have been shown to inhibit CDK2/cyclin A2, a crucial enzyme in cell cycle regulation . This inhibition can result in altered cell cycle progression and induction of apoptosis.
Temporal Effects in Laboratory Settings
The effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine can change over time in laboratory settings. Studies have shown that the stability and degradation of the compound can influence its long-term effects on cellular function. For example, the compound’s stability under various conditions can affect its efficacy and potency in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine vary with different dosages in animal models. Higher doses can lead to toxic or adverse effects, while lower doses may be insufficient to elicit a significant response. Studies on similar compounds have shown a range of IC50 values, indicating varying degrees of potency and toxicity .
Metabolic Pathways
1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, it has been used in the synthesis of selective A3 adenosine receptor antagonists, which are involved in numerous metabolic processes .
Transport and Distribution
The transport and distribution of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and potency in various biological contexts .
Subcellular Localization
The subcellular localization of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-nitrobenzenesulfonyl)piperazine is essential for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .
Métodos De Preparación
The synthesis of 3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the benzyl and piperazinyl groups. The nitrophenylsulfonyl group is then added through sulfonylation reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
Triazolopyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in reactivity and activity.
Nitrophenylsulfonyl derivatives: These compounds contain the nitrophenylsulfonyl group but differ in other parts of their structure.
Piperazinyl derivatives: These compounds feature the piperazinyl group and may have different cores or additional functional groups. The uniqueness of 3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-benzyl-7-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4S/c30-29(31)17-6-8-18(9-7-17)34(32,33)27-12-10-26(11-13-27)20-19-21(23-15-22-20)28(25-24-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLHUBBUVBONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419006.png)
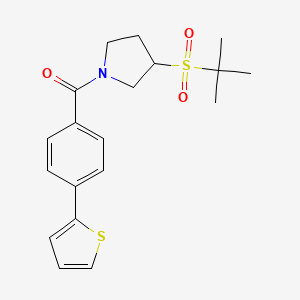
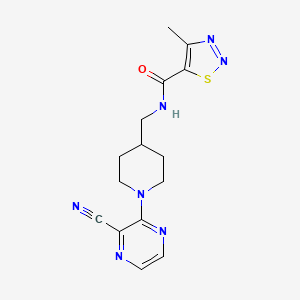
![1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B2419014.png)
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2419017.png)
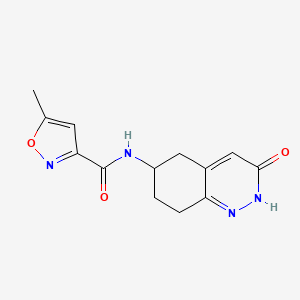
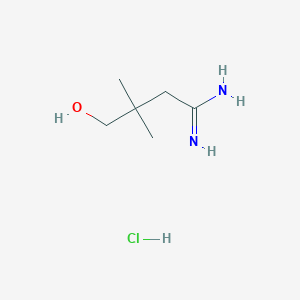
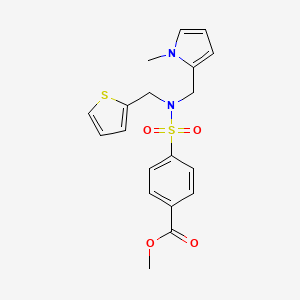
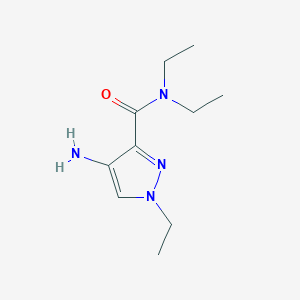
![4-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B2419025.png)
![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419026.png)
![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2419027.png)
![5-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2419028.png)
![4-((2-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2419029.png)
